![molecular formula C15H12N4OS B1519089 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine CAS No. 1176583-70-2](/img/structure/B1519089.png)
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Antimicrobial Activities
Compounds derived from 1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine have been investigated for their antimicrobial properties. Research indicates that derivatives of this compound exhibit promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. This finding is significant as it suggests potential applications in combating bacterial infections and diseases. Some specific derivatives have shown better antimicrobial properties, hinting at the possibility of tailoring these compounds for specific antimicrobial uses (Idrees, Kola, & Siddiqui, 2019).
Synthesis and Characterization
The synthesis of derivatives involving the base structure of this compound has been documented, providing insights into the chemical properties and the potential for creating various biologically active agents. These synthesis processes have led to the development of novel derivatives with potential biological applications, expanding the scope of this compound in scientific research (Bhovi et al., 2010).
Structural Studies and Biological Activity
Comprehensive structural characterizations and investigations into the biological activities of derivatives of this compound have been conducted. These studies provide valuable insights into the potential pharmacological applications of these compounds. By understanding the structural dynamics and interactions, researchers can tailor these compounds for specific biological activities, such as antifungal, antibacterial, and possibly antitumor applications (Titi et al., 2020).
Cytotoxic Evaluation
Some novel derivatives synthesized from this compound have been subjected to in vitro cytotoxic evaluations. These studies are crucial in determining the potential of these compounds as therapeutic agents, particularly in the field of cancer treatment. Preliminary results have shown promising inhibitory effects against specific cancer cell lines, opening avenues for further research and development in cancer therapy (El-Deen, Anwar, & Hasabelnaby, 2016).
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with its targets to modulate cellular processes, potentially leading to the inhibition of cell growth or the induction of cell death .
Biochemical Pathways
Given the reported biological activities of benzofuran derivatives, it is plausible that this compound may influence pathways related to cell growth, oxidative stress, viral replication, and bacterial metabolism .
Pharmacokinetics
Benzofuran derivatives have been noted for their improved bioavailability, suggesting that they may be well-absorbed and distributed within the body .
Result of Action
Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may also exert similar effects.
Future Directions
properties
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c1-9-6-14(16)19(18-9)15-17-11(8-21-15)13-7-10-4-2-3-5-12(10)20-13/h2-8H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCGQVGZWTHJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC(=CS2)C3=CC4=CC=CC=C4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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